3-[3-(Propan-2-yloxy)phenyl]aniline
Overview
Description
3-[3-(Propan-2-yloxy)phenyl]aniline is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis : The crystal structure of chalcone derivatives, including compounds similar to 3-[3-(Propan-2-yloxy)phenyl]aniline, indicates planar molecular structures influenced by substituent groups. This structural information is crucial for understanding the material's properties and potential applications in crystallography and material science (Liu et al., 2002).
Kinetics and Thermolysis Studies : Research on benzotriazole derivatives, which are structurally related to this compound, has explored the kinetics and mechanism of their gas-phase thermolysis. Such studies are valuable for understanding the thermal stability and decomposition pathways of these compounds, relevant in material science and chemical engineering (Dib et al., 2004).
Luminescent Materials and OLED Applications : Studies on N,N-Di(6-phenylpyridin-2-yl)aniline derivatives and their application in organic light-emitting diodes (OLEDs) suggest potential uses of similar compounds like this compound in the field of electronics and display technologies (Vezzu et al., 2010).
Corrosion Inhibition : Research on Schiff base compounds derived from aniline demonstrates their effectiveness as corrosion inhibitors, which could be relevant for this compound in protective coatings and materials engineering (Daoud et al., 2014).
Polymerization Studies : The copolymerization of aniline with other compounds has been explored to produce water-soluble and electrically conductive polyaniline derivatives. This research area could be relevant for this compound in developing novel conductive polymers (Prévost et al., 1999).
Fluorescence Quenching for Sensing Applications : Studies on fluorescence quenching by aniline derivatives in various solvents provide insights into their potential use in chemical sensors and analytical chemistry (Desai et al., 2017).
properties
IUPAC Name |
3-(3-propan-2-yloxyphenyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(2)17-15-8-4-6-13(10-15)12-5-3-7-14(16)9-12/h3-11H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXABTHNAHUNFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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